An In-depth Technical Guide to the Thermodynamic Stability and Properties of H-Ser-Tyr-OH Dipeptide
An In-depth Technical Guide to the Thermodynamic Stability and Properties of H-Ser-Tyr-OH Dipeptide
Abstract
The thermodynamic stability of peptides is a cornerstone of rational drug design and development, dictating their shelf-life, bioavailability, and in-vivo efficacy. This technical guide provides a comprehensive examination of the dipeptide H-Ser-Tyr-OH (Seryl-Tyrosine), a molecule of interest due to the functional diversity of its constituent amino acids. We will explore its fundamental physicochemical properties, outline robust experimental protocols for characterizing its thermodynamic stability using Differential Scanning Calorimetry (DSC), and delve into the power of computational methods like Molecular Dynamics (MD) simulations to provide atomistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of dipeptide stability.
Introduction: The Critical Role of Dipeptide Stability
In the landscape of modern therapeutics, peptides represent a rapidly expanding class of drugs. Their high specificity and potency are often counterbalanced by challenges in stability. Thermodynamic stability, the measure of a peptide's resistance to unfolding or degradation under a given set of conditions, is not merely an academic parameter. It directly influences critical pharmaceutical attributes:
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Formulation and Storage: A thermodynamically stable peptide is less prone to aggregation and chemical degradation, allowing for longer shelf-life and less stringent storage conditions.
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Bioavailability: Peptides must remain in their native, active conformation to interact with their biological targets. Instability can lead to premature degradation by proteases in the body.
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Efficacy and Safety: Unfolding and aggregation can lead to a loss of therapeutic effect and, in some cases, can trigger immunogenic responses.
The dipeptide H-Ser-Tyr-OH serves as an excellent model system. It combines a polar, hydrophilic residue (Serine) capable of extensive hydrogen bonding with an aromatic, amphipathic residue (Tyrosine) that can participate in hydrophobic and π-stacking interactions. Understanding the interplay of these forces is key to predicting and engineering peptide stability.
Physicochemical Profile of H-Ser-Tyr-OH
A thorough understanding of a molecule's fundamental properties is the prerequisite for any stability analysis. These parameters influence its solubility, aggregation propensity, and behavior in both experimental and physiological environments.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| CAS Number | 21435-27-8 | [1] |
| Computed XLogP3 | -4.5 | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
Synthesis and Purification Overview
High-purity H-Ser-Tyr-OH is paramount for accurate thermodynamic analysis. While numerous strategies for peptide synthesis exist, the most common is Solid-Phase Peptide Synthesis (SPPS).
The rationale for using SPPS is its efficiency and simplicity in purification. The growing peptide chain is covalently attached to an insoluble resin, allowing for the easy removal of excess reagents and by-products by simple filtration and washing. The synthesis typically involves the sequential addition of N-terminally protected amino acids (e.g., Fmoc-Tyr(tBu)-OH and Fmoc-Ser(tBu)-OH) activated by a coupling agent. Following assembly, the peptide is cleaved from the resin and deprotected, yielding the crude product.
Purification is almost universally achieved via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target dipeptide from deletion sequences or remaining protecting groups based on hydrophobicity.
Experimental Determination of Thermodynamic Stability
Directly measuring the energetic changes associated with peptide unfolding provides the most definitive data on stability. Differential Scanning Calorimetry is a gold-standard technique for this purpose.
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC directly measures the heat capacity (Cp) of a molecule as a function of temperature.[2] As a peptide in solution is heated, it undergoes a transition from a folded (native) state to an unfolded (denatured) state. This process requires energy to break the non-covalent interactions stabilizing the native structure, resulting in a detectable heat absorption.[2][3] The output, a thermogram, plots the excess heat capacity against temperature, with the peak of the curve representing the thermal transition midpoint (Tm).
Causality Behind Experimental Choices:
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Why DSC? It is a first-principles technique that provides a direct measurement of the enthalpy (ΔH) of unfolding, unlike spectroscopic methods which infer stability from structural changes.[3] It is also highly sensitive and can be used on optically dense or turbid solutions.[4]
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Choice of Buffer: The buffer's ionization enthalpy can contribute to the heat signal as the temperature changes. Therefore, buffers with low ionization enthalpies, such as phosphate or acetate, are chosen to minimize this artifact and ensure the observed heat change is due to peptide unfolding.[4]
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Scan Rate: The rate of heating can affect the shape and position of the unfolding transition. A consistent scan rate (e.g., 60 °C/hr) is used to ensure reproducibility and allow for accurate comparison between different samples or conditions.
Detailed DSC Protocol
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Sample Preparation:
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Accurately prepare a stock solution of H-Ser-Tyr-OH (e.g., 1-2 mg/mL) in a carefully selected and degassed buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4).
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Dialyze the sample against the same buffer to ensure a perfect match, minimizing buffer mismatch artifacts. Retain the dialysis buffer for use in the reference cell.
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Determine the final peptide concentration accurately using a method sensitive to the aromatic tyrosine residue, such as UV absorbance at 280 nm.
-
-
Instrument Setup and Execution:
-
Thoroughly clean the sample and reference cells with detergent and water.
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Load the reference cell with the matched buffer.
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Load the sample cell with the peptide solution.
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Perform an initial equilibration period at the starting temperature (e.g., 20°C) for thermal stability.
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Run a preliminary scan with buffer in both cells to establish a baseline.
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Heat the cells at a constant rate (e.g., 60 °C/hour) to a final temperature well above the expected transition (e.g., 120°C).
-
-
Data Analysis:
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Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
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Normalize the data for peptide concentration.
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Fit the transition region of the thermogram to an appropriate thermodynamic model (e.g., a two-state irreversible model for small peptides that may not refold) to extract key parameters.
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Interpreting DSC Data
| Parameter | Description | Significance for Stability |
| Tm (Midpoint Temperature) | The temperature at which 50% of the peptide is in the unfolded state.[4] | A higher Tm indicates greater thermal stability. |
| ΔHcal (Calorimetric Enthalpy) | The total heat absorbed during the unfolding process; the area under the peak.[3] | Represents the energy required to break the stabilizing non-covalent bonds. A larger ΔH suggests a more enthalpically stable structure. |
| ΔCp (Change in Heat Capacity) | The difference in heat capacity between the unfolded and folded states. | Often related to the change in solvent-exposed hydrophobic surface area upon unfolding. |
Computational Analysis of Dipeptide Stability
While experimental methods provide macroscopic thermodynamic data, computational techniques like Molecular Dynamics (MD) simulations offer a microscopic, atom-level view of the factors governing stability.[5]
Principle of Operation: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time-evolution of a peptide's conformation in a simulated physiological environment.[6] By analyzing the trajectory, one can understand intramolecular interactions, hydrogen bonding with water, and conformational flexibility.
Causality Behind Experimental Choices:
-
Why MD? It provides insights that are experimentally inaccessible, such as the specific hydrogen bonds that break first during unfolding or the role of individual water molecules in stabilizing the structure.[5][7]
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Choice of Force Field: Force fields (e.g., AMBER, CHARMM) are sets of parameters that define the potential energy of the system.[6] The choice of force field is critical as it dictates the accuracy of the interactions. For peptides, force fields that are well-parameterized for amino acids are essential.
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Water Model: The solvent environment is crucial for peptide stability. Explicit water models (e.g., TIP3P, TIP4P) are used to accurately simulate the hydrogen bonding and electrostatic interactions between the peptide and surrounding water molecules.[5][6]
General MD Simulation Protocol
-
System Preparation:
-
Generate a starting 3D conformation of H-Ser-Tyr-OH.
-
Place the dipeptide in the center of a periodic box of a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove any unfavorable steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties like density and potential energy stabilize.
-
-
Production Simulation:
-
Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the dipeptide adequately. Save the coordinates (trajectory) at regular intervals.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the peptide backbone over time to assess overall structural stability.
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Hydrogen Bonds: Analyze the formation and breaking of intramolecular hydrogen bonds and hydrogen bonds between the peptide and water. This is crucial for understanding how the serine hydroxyl group and the peptide backbone are stabilized by the solvent.
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Solvation Structure: Analyze the distribution of water molecules around the hydrophilic (Ser) and hydrophobic (Tyr) parts of the dipeptide to understand solvent organization.
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Synthesis: Factors Governing H-Ser-Tyr-OH Stability
By integrating experimental and computational data, we can build a holistic picture of the forces stabilizing the H-Ser-Tyr-OH dipeptide.
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Intramolecular Interactions: The peptide bond itself provides rigidity. Potential hydrogen bonds can form between the serine hydroxyl group and the tyrosine carboxylate or the peptide backbone, contributing to a more compact and stable conformation.
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Solvent Interactions: The serine sidechain's hydroxyl group and the N- and C-termini are expected to form strong hydrogen bonds with the surrounding water molecules, an enthalpically favorable interaction.
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Hydrophobic Effects: The aromatic ring of tyrosine is hydrophobic. In an aqueous environment, water molecules tend to form an ordered "cage" around this nonpolar group. While this ordering is entropically unfavorable, it drives the potential for hydrophobic collapse if multiple peptides are present, which can lead to aggregation.
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Conformational Entropy: In its unfolded state, the dipeptide has a high degree of conformational freedom (high entropy). The transition to a more ordered, folded state is entropically unfavorable. The overall stability (ΔG = ΔH - TΔS) is a balance between the favorable enthalpic contributions from bond formation and the unfavorable entropic cost of ordering.[8][9]
Conclusion and Future Directions
This guide has detailed a multi-faceted approach to characterizing the thermodynamic stability of the H-Ser-Tyr-OH dipeptide. By combining the macroscopic energetic data from Differential Scanning Calorimetry with the atomistic detail from Molecular Dynamics simulations, a comprehensive understanding of peptide stability can be achieved. The principles and protocols described herein are not limited to this specific dipeptide but serve as a robust framework for the stability assessment of novel peptide-based therapeutics.
Future research should focus on expanding this analysis to include the effects of pH, ionic strength, and the presence of co-solvents and excipients, which are critical variables in pharmaceutical formulation. Furthermore, investigating the dipeptide's interaction with biological targets using techniques like Isothermal Titration Calorimetry (ITC) would provide the complete thermodynamic profile of its binding, linking its intrinsic stability to its functional activity.
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A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order. PMC. [Link]
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Polarizable Molecular Dynamics Simulations of Aqueous Dipeptides. ACS Publications. [Link]
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Coarse-Grained Simulation Study of the Association of Selected Dipeptides. The Journal of Physical Chemistry B. [Link]
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Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PMC. [Link]
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Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. ResearchGate. [Link]
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Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research. [Link]
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Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ACS Publications. [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]
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Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]
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L-Tyrosine | C9H11NO3 | CID 6057. PubChem. [Link]
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Ser-Tyr | C12H16N2O5 | CID 7021866. PubChem. [Link]
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Isothermal titration calorimetry of protein-protein interactions. PubMed. [Link]
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Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. ResearchGate. [Link]
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